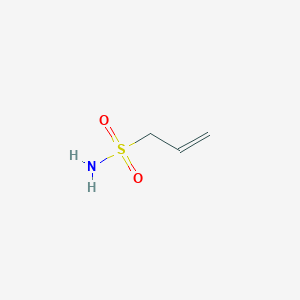

Prop-2-ene-1-sulfonamide

描述

属性

IUPAC Name |

prop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYWISZSMFIKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-51-2 | |

| Record name | prop-2-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Prop-2-ene-1-sulfonamide can be synthesized through the reaction of prop-2-ene-1-sulfonyl chloride with ammonia. The reaction typically involves the following steps:

- Dissolve prop-2-ene-1-sulfonyl chloride in a dry solvent such as tetrahydrofuran.

- Bubble ammonia gas through the solution at 0°C for 30 minutes.

- Concentrate the reaction mixture under reduced pressure.

- Add ethyl acetate and heat the mixture to 70°C.

- Filter the mixture over silica and wash with hot ethyl acetate.

- Concentrate the organic layers and crystallize the residue from pentane to obtain this compound as a white solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

化学反应分析

Types of Reactions: Prop-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

科学研究应用

Prop-2-ene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial chemicals.

作用机制

The mechanism of action of prop-2-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: Prop-1-ene-2-sulfonamide

Prop-1-ene-2-sulfonamide (CAS 16325-50-1, CID 20563296) is a structural isomer with the sulfonamide group on the central carbon of a prop-1-ene chain. Key differences include:

- Molecular Structure : SMILES

CC(=C)S(=O)(=O)N(sulfonamide at C2; double bond between C1 and C2) . - Physical State: Not explicitly reported, but computational studies predict a collision cross-section distinct from Prop-2-ene-1-sulfonamide due to conformational differences .

- Synthesis: No direct synthesis details are provided in the evidence, but positional isomerism likely necessitates alternative synthetic routes compared to the allyl Grignard method used for this compound .

Functional Derivatives: Sodium 2-methylprop-2-ene-1-sulphonate

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) is a sulfonate salt with a methyl substituent and ionic character:

- Molecular Formula : Presumed C₄H₇NaO₃S (structure: CH₂=C(CH₃)-SO₃⁻Na⁺).

- Physical State : Likely a solid (typical of ionic sulphonates), contrasting with the oily nature of this compound .

- Applications: Used in industrial processes requiring water-soluble anionic monomers (e.g., polymer synthesis).

- Safety: Classified as non-hazardous under CLP regulations but requires protective gloves and particulate respirators during handling .

Comparative Analysis Table

Research Findings and Implications

Reactivity : The allyl group in this compound facilitates participation in radical or electrophilic addition reactions, whereas the methyl-substituted sulphonate derivative is tailored for ionic interactions in aqueous systems .

Solubility : The sodium sulphonate’s ionic nature enhances water solubility, making it suitable for industrial applications, while the sulfonamide isomers are more compatible with organic solvents .

Safety : this compound’s safety data remains uncharacterized in the evidence, highlighting a gap compared to the well-documented sodium derivative .

生物活性

Prop-2-ene-1-sulfonamide, also known as allyl sulfonamide, is a sulfonamide compound characterized by its molecular formula C₃H₇NO₂S and a molecular weight of 121.16 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, primarily attributed to the sulfonamide functional group (-SO₂NH₂). This article explores the compound's biological activity, including its antimicrobial properties, potential anti-inflammatory effects, and applications in cancer therapy.

This compound appears as a white crystalline powder at room temperature. Its sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a valuable component in antibiotic development.

The primary mechanism of action for this compound and other sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. By competitively inhibiting this enzyme, this compound effectively disrupts bacterial growth and proliferation.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in different studies:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 50 | |

| Bacillus subtilis | 100 | |

| Bacillus licheniformis | 150 | |

| Staphylococcus aureus | 75 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Research has suggested that this compound may also possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases. Further investigations are needed to elucidate the precise mechanisms underlying these effects.

Cancer Therapeutics

Recent studies have explored the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study indicated that these derivatives could effectively target the MAP kinase pathway, which is often dysregulated in various malignancies .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a range of bacterial strains using the SulfoRhodamine-B assay. The results indicated varying degrees of cytotoxicity, with some derivatives demonstrating potent activity against resistant bacterial strains .

- Computational Docking Studies : Computational docking studies have been employed to predict the binding affinities of this compound derivatives to DHPS. One derivative showed a binding free energy of -8.1 kcal/mol, indicating strong interaction with the target enzyme .

- In Vivo Studies : Although most studies have focused on in vitro evaluations, preliminary in vivo studies suggest that this compound may exhibit significant therapeutic potential in animal models of bacterial infection and inflammation .

常见问题

Q. What are the optimal synthetic routes for Prop-2-ene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, begin with a literature review to identify existing protocols (e.g., sulfonation of allylamine derivatives). Key variables include temperature, catalysts (e.g., Lewis acids), and solvent polarity. Use Design of Experiments (DoE) to test factorial combinations of these variables, prioritizing yield and purity. Monitor reactions via TLC or HPLC, and characterize products using H/C NMR and IR spectroscopy to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer: Prioritize H NMR for confirming the vinyl sulfonamide moiety (δ 5.5–6.5 ppm for alkene protons) and IR for the sulfonamide S=O stretch (~1350 cm⁻¹). Use high-resolution mass spectrometry (HRMS) for molecular ion validation. If contradictions arise (e.g., unexpected peaks in NMR), replicate analyses under controlled conditions and cross-validate with alternative techniques (e.g., X-ray crystallography) .

Q. How can computational methods like Density Functional Theory (DFT) be applied to study the electronic structure and reactivity of this compound?

Methodological Answer: Select a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to model the molecule’s geometry and frontier orbitals. Calculate reaction pathways for nucleophilic attacks on the sulfonamide group, comparing activation energies. Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Discrepancies may arise from solvent effects not modeled in simulations; address these by incorporating implicit solvation models (e.g., PCM) .

Q. What strategies are recommended for investigating the kinetic stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies by exposing the compound to pH 3–10 buffers at 40–60°C. Sample aliquots at timed intervals and quantify degradation via HPLC-UV. Use Arrhenius plots to extrapolate shelf life at ambient conditions. Control variables like oxygen exposure and light to isolate pH/temperature effects. Replicate experiments to assess reproducibility, and apply kinetic modeling (e.g., first-order decay) to interpret mechanisms .

Q. How can researchers design a bioactivity screening protocol for this compound against enzyme targets (e.g., cysteine proteases)?

Methodological Answer: Frame the research using the P-E/I-C-O framework:

- Population (P): Recombinant enzymes (e.g., caspase-3).

- Exposure (E): this compound at varying concentrations.

- Comparison (C): Negative controls (DMSO) and positive inhibitors (e.g., E-64).

- Outcome (O): IC₅₀ values from fluorogenic assays.

Use dose-response curves and molecular docking simulations to correlate inhibitory activity with electronic properties. Address assay interference (e.g., compound fluorescence) via control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。